3-氨基哌啶-2,6-二酮盐酸盐

描述

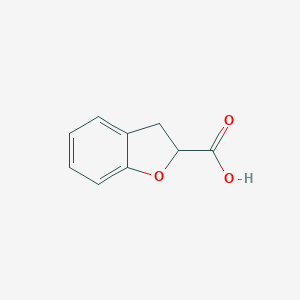

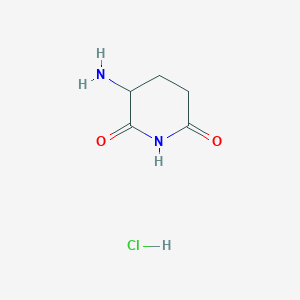

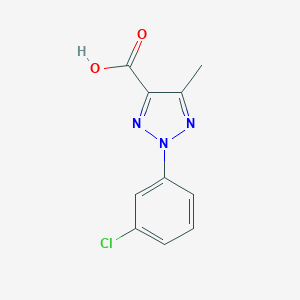

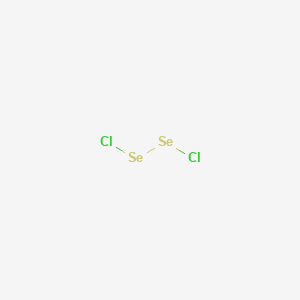

3-Aminopiperidine-2,6-dione hydrochloride is a chemical compound with the molecular formula C5H9ClN2O2 . It is a dicarboximide, a member of piperidones, and a primary amino compound . It is functionally related to a piperidine-2,6-dione and is a conjugate base of a pyroglutamine . It can be used as organic synthesis intermediates and pharmaceutical intermediates, mainly in laboratory research and development processes and chemical production processes .

Synthesis Analysis

The synthesis of 3-Aminopiperidine-2,6-dione hydrochloride has been described in several studies . .

Molecular Structure Analysis

The molecular structure of 3-Aminopiperidine-2,6-dione hydrochloride is represented by the formula C5H9ClN2O2 . The average mass of the molecule is 164.590 Da and the monoisotopic mass is 164.035248 Da .

Chemical Reactions Analysis

The chemical reactions involving 3-Aminopiperidine-2,6-dione hydrochloride have been described in several studies . For instance, it has been used in the preparation of pomalidomide .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Aminopiperidine-2,6-dione hydrochloride include a molecular formula of C5H9ClN2O2, an average mass of 164.590 Da, and a monoisotopic mass of 164.035248 Da .

科学研究应用

雷诺莫德的合成

3-氨基哌啶-2,6-二酮盐酸盐: 被用作合成雷诺莫德的关键试剂,雷诺莫德是沙利度胺的衍生物,用于治疗多发性骨髓瘤和骨髓增生异常综合征 . 该化合物在诱导 del(5q) MDS 中 CK1α 的泛素化和降解方面起着至关重要的作用,这是一种重要的治疗机制 .

邻苯二甲酰亚胺缀合物的开发

研究人员利用这种化合物来制备邻苯二甲酰亚胺缀合物,以促进配体依赖性靶蛋白降解 . 这些缀合物属于一种新型的治疗剂,称为PROTACs(蛋白降解靶向嵌合体),它们在靶向疾病相关蛋白进行降解方面已显示出前景 .

抗癌研究

3-氨基哌啶-2,6-二酮盐酸盐: 作为抗癌剂的潜力正在研究中。 它在抑制各种癌细胞,特别是前列腺癌细胞的生长方面显示出功效,通过干扰其 DNA 合成实现.

化学合成中间体

该化合物在有机合成中用作中间体,特别是在复杂分子生产中。 它的反应位点使其成为创建广泛化学实体的多功能构建块 .

药物化学

在药物化学中,3-氨基哌啶-2,6-二酮盐酸盐被用作开发新药的中间体。 它的结构特征允许引入各种官能团,有助于新药的发现 .

材料科学

该化合物的独特性质在材料科学中得到探索,用于开发具有在电子、涂料和其他先进材料中潜在应用的新材料 .

分析化学

作为分析化学中的标准物质,3-氨基哌啶-2,6-二酮盐酸盐被用于校准仪器和验证分析方法,因为它具有明确定义的性质 .

生物化学研究

安全和危害

The safety data sheet for 3-Aminopiperidine-2,6-dione hydrochloride indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

作用机制

Target of Action

3-Aminopiperidine-2,6-dione hydrochloride is a reagent for preparing lenalidomide . It is known to induce ubiquitination and degradation of CK1α in del (5q) MDS . CK1α is a protein kinase involved in various cellular processes, including cell cycle progression and DNA repair .

Mode of Action

The compound acts as an inhibitor of benzoate synthase, an enzyme crucial for DNA synthesis in cancer cells. By hindering DNA production, it may limit cancer cell proliferation.

Biochemical Pathways

The compound affects the pathway of DNA synthesis in cancer cells by inhibiting the enzyme benzoate synthase. This inhibition disrupts the normal cell cycle, potentially leading to cell death.

Result of Action

The primary result of the action of 3-Aminopiperidine-2,6-dione hydrochloride is the potential limitation of cancer cell proliferation. By inhibiting benzoate synthase and disrupting DNA synthesis, the compound may induce cell death in cancer cells.

Action Environment

The action, efficacy, and stability of 3-Aminopiperidine-2,6-dione hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Additionally, it’s important to avoid dust formation and breathing in mist, gas, or vapors of the compound . These precautions help ensure the compound’s stability and safety during handling and use .

生化分析

Biochemical Properties

3-Aminopiperidine-2,6-dione hydrochloride is a reagent for preparing lenalidomide that can induce ubiquitination and degradation of CK1α in del (5q) MDS . It can also be used to prepare phthalimide conjugates that can promote ligand-dependent target protein degradation .

Cellular Effects

It is known that its derivative, lenalidomide, has significant effects on various types of cells and cellular processes .

Molecular Mechanism

It is known to be a precursor in the synthesis of lenalidomide . Lenalidomide is known to inhibit the cullin ring E3 ubiquitin ligase and shows cytokine production, regulating T cell co-stimulation, and enhancing the NK cell-mediated cytotoxicity .

Temporal Effects in Laboratory Settings

It is known that it is a stable compound under normal conditions .

属性

IUPAC Name |

3-aminopiperidine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPULGHBTPQLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947609 | |

| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2686-86-4, 24666-56-6 | |

| Record name | 2,6-Piperidinedione, 3-amino-, monohydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002686864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Piperidinedione, 3-amino-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024666566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopiperidine-2,6-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glutamimide hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V22J5M2KYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-Aminopiperidine-2,6-dione hydrochloride in the synthesis of pomalidomide?

A1: 3-Aminopiperidine-2,6-dione hydrochloride serves as a crucial starting material in the novel synthesis of pomalidomide. [] It reacts with 4-nitroisobenzofuran-1,3-dione through a three-step process, ultimately yielding the desired pomalidomide product. []

Q2: What are the advantages of this new synthetic route for pomalidomide using 3-Aminopiperidine-2,6-dione hydrochloride?

A2: The research highlights several advantages of this new synthetic route:

- Efficiency: The three-step reaction boasts a total yield of 65%, suggesting a relatively efficient synthesis. []

- Purity: The final pomalidomide product exhibits a high-performance liquid chromatographic (HPLC) purity of 99.56%. []

- Low Palladium Residue: The process achieves a low palladium residue level of 2 ppm, highlighting its environmental friendliness compared to potential alternative methods. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B158833.png)